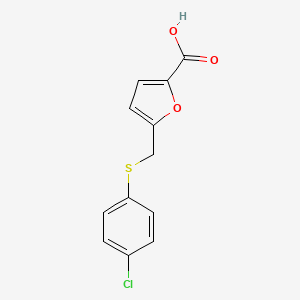

5-(((4-chlorophenyl)thio)methyl)furan-2-carboxylic acid

Description

5-(((4-Chlorophenyl)thio)methyl)furan-2-carboxylic acid (IUPAC name ) is a furan-2-carboxylic acid derivative featuring a (4-chlorophenyl)thio methyl substituent at the 5-position of the furan ring. This compound belongs to a class of heterocyclic molecules known for their diverse bioactivities, including antimicrobial, cytotoxic, and enzyme inhibitory properties. Its structure combines a furan core with a sulfur-containing side chain, which distinguishes it from oxygen- or nitrogen-linked analogs. The compound has been identified in studies of mangrove-derived endophytic fungi, such as Coriolopsis sp. J5, though its explicit isolation and characterization are inferred from structural analogs reported in the literature .

Properties

IUPAC Name |

5-[(4-chlorophenyl)sulfanylmethyl]furan-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO3S/c13-8-1-4-10(5-2-8)17-7-9-3-6-11(16-9)12(14)15/h1-6H,7H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOKGMENCMIZSOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SCC2=CC=C(O2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((4-chlorophenyl)thio)methyl)furan-2-carboxylic acid typically involves the reaction of 4-chlorobenzenethiol with a furan derivative under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the thiol group, followed by nucleophilic substitution on a furan ring substituted with a suitable leaving group. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

5-(((4-chlorophenyl)thio)methyl)furan-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The furan ring and the 4-chlorophenylthio group can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

5-(((4-chlorophenyl)thio)methyl)furan-2-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(((4-chlorophenyl)thio)methyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations at the 5-Position of Furan-2-carboxylic Acid

The biological and physicochemical properties of furan-2-carboxylic acid derivatives are highly dependent on substituents at the 5-position. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Lipophilicity: Thioether-containing compounds (e.g., the target compound) exhibit higher logP values compared to oxygen analogs (e.g., 5-[(4-chlorophenoxy)methyl]furan-2-carboxylic acid) due to sulfur’s lower electronegativity and greater polarizability .

- Acidity : The carboxylic acid group (pKa ~3–4) is influenced by adjacent substituents. Nitro-substituted derivatives (e.g., 5-(4-nitrophenyl)furan-2-carboxylic acid) are more acidic due to electron withdrawal, whereas hydroxypentyl analogs are less acidic .

- Stability : Thioethers are prone to oxidation, forming sulfoxides or sulfones, which may alter bioactivity. Ether-linked derivatives are more stable under oxidative conditions .

Biological Activity

5-(((4-chlorophenyl)thio)methyl)furan-2-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a furan ring substituted with a carboxylic acid and a thioether linkage to a chlorophenyl group. This unique structure is hypothesized to contribute to its biological activity.

The biological activity of this compound is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound's structure facilitates these interactions, which modulate various biological pathways. Ongoing studies aim to elucidate the precise molecular targets involved in its action .

Biological Activities

The compound has been evaluated for several biological activities, including:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of similar compounds exhibit significant antibacterial and antifungal effects. For instance, related thiophene derivatives have shown activity against various Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM against Bacillus subtilis and Staphylococcus aureus .

- Antiviral Activity : Research on structurally related compounds suggests potential antiviral properties. For example, certain thiophene derivatives have demonstrated efficacy against viral targets, indicating that modifications in the structure can enhance antiviral activity .

- Anticancer Potential : Some derivatives have been reported to inhibit cell growth in cancer cell lines, suggesting that this compound may possess anticancer properties. Compounds with similar scaffolds have shown IC50 values in the nanomolar range against various cancer cell lines .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Biological Activity | MIC/IC50 Values |

|---|---|---|

| 4H,6H,7H-thieno[3,2-c]thiopyran-4-carboxylic acid | Antibacterial and anticancer | MIC: 20–28 µg/mL |

| 5-(4-Chlorophenyl)-1,3,4-thiadiazole derivatives | Antiviral and antimicrobial | IC50: 0.35 µM |

| 4,5-diaryl/heteroaryl thiophene-2-carboxylic acids | Anticancer and antibacterial | IC50: 1.0 nM |

Case Studies

- Antimicrobial Evaluation : A study examining various thiophene derivatives found that those with chlorinated phenyl groups exhibited enhanced antibacterial activity against E. coli and S. aureus, with MIC values significantly lower than standard antibiotics .

- Anticancer Activity : Another study focused on thiophene derivatives reported that specific modifications led to increased potency against prostate cancer cell lines (PC-3), with some compounds showing IC50 values lower than existing chemotherapeutics .

- Antiviral Screening : Research on related compounds indicated promising antiviral effects against Hepatitis C Virus (HCV), showcasing the potential for further development of antiviral agents based on the furan-thioether scaffold .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-(((4-chlorophenyl)thio)methyl)furan-2-carboxylic acid, and how can reaction conditions be systematically improved?

- Methodological Answer : Synthesis typically involves nucleophilic substitution between 4-chlorothiophenol and a furan-2-carboxylic acid derivative. Alkaline conditions (e.g., K₂CO₃ or NaOH) are often used to deprotonate the thiol group, promoting the reaction . To optimize yield, variables such as solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and stoichiometric ratios should be tested. Advanced characterization (e.g., HPLC or LC-MS) can monitor intermediate formation and purity .

Q. How can purification techniques be tailored to isolate high-purity this compound?

- Methodological Answer : Post-synthesis purification may involve column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) or recrystallization using solvents like ethanol or acetone. Purity assessment via melting point analysis, NMR (e.g., ¹H/¹³C), and mass spectrometry is critical. For scale-up, fractional crystallization or preparative HPLC could enhance purity .

Q. Which analytical techniques are most effective for structural elucidation of this compound?

- Methodological Answer : Combine spectroscopic methods:

- FT-IR : Confirm functional groups (C=O at ~1700 cm⁻¹, S-C aromatic stretch ~700 cm⁻¹).

- NMR : ¹H NMR identifies substituent patterns (e.g., furan protons at δ 6.5–7.5 ppm, chlorophenyl protons at δ 7.2–7.4 ppm).

- X-ray crystallography : Resolve stereochemistry and molecular packing (if single crystals are obtainable) .

Advanced Research Questions

Q. How do thermodynamic parameters (e.g., enthalpy of dissolution) influence the solubility of this compound in polar solvents?

- Methodological Answer : Use the van’t Hoff equation to calculate dissolution enthalpy (ΔH°) and entropy (ΔS°) from solubility data at varied temperatures (e.g., 10–50°C in propan-2-ol or DMSO). Compare with analogs (e.g., nitro-substituted furan-carboxylic acids) to assess substituent effects on solubility . Differential scanning calorimetry (DSC) can measure melting point depression and phase behavior .

Q. What reaction mechanisms dominate in the oxidation or reduction of the thioether group in this compound?

- Methodological Answer :

- Oxidation : Test agents like H₂O₂ or m-CPBA to form sulfoxide/sulfone derivatives. Monitor via TLC or GC-MS.

- Reduction : Use LiAlH₄ or catalytic hydrogenation to cleave the C-S bond. Kinetic studies (e.g., varying pH or catalyst loading) can elucidate rate-determining steps .

Q. How can in vitro assays evaluate the antimicrobial potential of this compound, and what structural features may enhance activity?

- Methodological Answer : Conduct MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli). Compare with analogs (e.g., phenoxy- or nitro-substituted furans) to correlate substituent electronic effects (Hammett σ values) with bioactivity . Molecular docking studies can predict interactions with microbial enzymes (e.g., dihydrofolate reductase) .

Q. What strategies stabilize this compound under acidic or photolytic conditions?

- Methodological Answer : Perform stress testing:

- Acidic hydrolysis : Expose to HCl (0.1–1 M) at 25–60°C; monitor degradation via HPLC.

- Photostability : Use a UV chamber (ICH Q1B guidelines) to assess λmax-dependent degradation. Stabilizers like antioxidants (e.g., BHT) or light-resistant packaging can mitigate decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.